molecular formula C19H21ClN2OS B099711 Haletazole CAS No. 15599-36-7

Haletazole

Cat. No.: B099711
CAS No.: 15599-36-7
M. Wt: 360.9 g/mol
InChI Key: TXOKWXJQVFUUDD-UHFFFAOYSA-N
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Description

Haletazole is a small molecule with the chemical formula C19H21ClN2OS and a molecular weight of 360.9 . It is classified as a benzothiazole derivative and is known for its experimental applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of haletazole involves the reaction of 2-(4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy)ethylamine with diethylamine . The reaction typically occurs under reflux conditions in the presence of an organic solvent such as acetone .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Haletazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Haletazole has a wide range of applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of haletazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, this compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

  • Episol
  • Haletazole citrate
  • This compound tartrate
  • This compound oxalate
  • This compound hydrochloride

Comparison: this compound is unique due to its specific chemical structure, which includes a benzothiazole ring and a chloro-substituted phenoxyethylamine moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, this compound hydrochloride and this compound tartrate are salts of this compound, which may exhibit different solubility and stability profiles .

Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19/h5-10,13H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKWXJQVFUUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048406
Record name Halethazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15599-36-7
Record name Halethazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15599-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haletazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haletazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halethazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALETHAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89MCO87LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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